molecular formula C11H13NO B077145 2-Acetyl-1,2,3,4-tetrahydroisoquinoline CAS No. 14028-67-2

2-Acetyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B077145
CAS RN: 14028-67-2
M. Wt: 175.23 g/mol
InChI Key: JBPPSLURCSFQDH-UHFFFAOYSA-N
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Description

2-Acetyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C12H13NO . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is a secondary amine with the chemical formula C9H11N . Tetrahydroisoquinolines (THIQ) are an important class of isoquinoline alkaloids, which are natural products widely distributed in nature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has garnered significant attention due to their diverse biological activities . A protocol for the direct α-cyanation/N-acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported . Another approach involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with an acetyl group attached . The core structure is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyridine ring .


Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions. For instance, they can be functionalized at the C(1) position through multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .

Scientific Research Applications

Infective Pathogens

THIQ based natural and synthetic compounds, including 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, have been found to exert diverse biological activities against various infective pathogens . This makes them a potential candidate for the development of new antimicrobial drugs.

Neurodegenerative Disorders

Another significant application of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline is in the treatment of neurodegenerative disorders . The compound’s biological activity could potentially be harnessed to develop treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Medicinal Chemistry

The THIQ heterocyclic scaffold, which includes 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity, expanding the range of compounds available for medicinal chemistry.

Structural-Activity Relationship (SAR) Studies

2-Acetyl-1,2,3,4-tetrahydroisoquinoline and other THIQ analogs have been the subject of structural-activity relationship (SAR) studies . These studies aim to understand the relationship between the structure of a compound and its biological activity, which can guide the design of new drugs.

Synthetic Strategies

The compound also plays a role in synthetic strategies for constructing the core scaffold of THIQ . This is important for the development of new synthetic methods in organic chemistry.

Biological Potential

The biological potential of THIQ analogs, including 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, is a major area of research . This involves studying their mechanism of action and potential therapeutic applications.

Future Directions

Tetrahydroisoquinoline-based compounds have garnered a lot of attention due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPPSLURCSFQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344892
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14028-67-2
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g. (0.75 mole) 1,2,3,4-tetrahydroisoquinoline and 150 ml. acetic anhydride was stirred at ambient temperature for 24 hours and then concentrated to dryness at reduced pressure. The residual liquid was dissolved in methylene chloride and solid potassium carbonate was added to neutralize the solution. The excess potassium carbonate was removed by filtration and the filtrate was concentrated to dryness at reduced pressure to afford 2-acetyl-1,2,3,4-tetrahydroisoquinoline as a yellow liquid.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do modifications to the structure of 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives affect their multidrug resistance reversal activity?

A: Research indicates that introducing specific structural modifications to the 2-acetyl-1,2,3,4-tetrahydroisoquinoline scaffold can influence its ability to reverse multidrug resistance (MDR) in cancer cells. Specifically, attaching a carbon chain derived from fatty acids at the C-1 position of the tetrahydroisoquinoline ring significantly impacts MDR reversal activity []. This suggests that the length and properties of the side chain at this position play a crucial role in the compound's interaction with biological targets related to MDR.

Q2: What synthetic approaches can be employed to produce substituted 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives?

A: The Bischler-Napieralski cyclization reaction is a key method for synthesizing 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives []. This reaction enables the formation of the isoquinoline ring system from readily available starting materials.

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